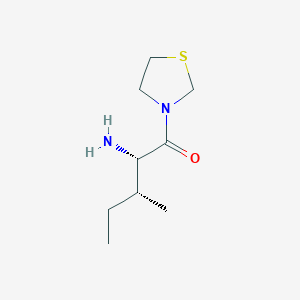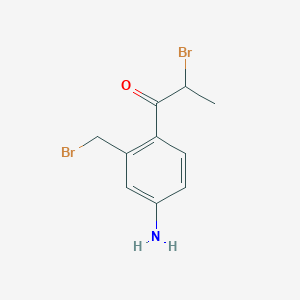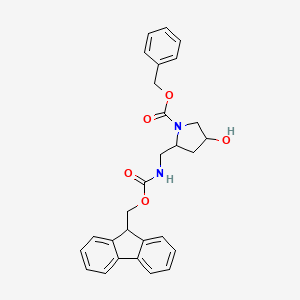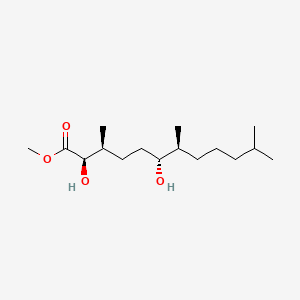![molecular formula C11H14N2O5 B14055264 N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide](/img/structure/B14055264.png)
N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ribosylnicotinamide, also known as nicotinamide riboside, is a pyridine-nucleoside form of vitamin B3. It functions as a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism. This compound has gained significant attention due to its potential health benefits, including its role in enhancing cellular energy production and promoting longevity .
準備方法
Synthetic Routes and Reaction Conditions
N-ribosylnicotinamide can be synthesized through various methods. One common approach involves the enzymatic conversion of nicotinamide to nicotinamide riboside using nicotinamide riboside kinase. Another method includes the chemical synthesis from nicotinamide and ribose under specific reaction conditions .
Industrial Production Methods
Industrial production of N-ribosylnicotinamide typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the enzymes required for the biosynthesis of N-ribosylnicotinamide from simple sugar substrates .
化学反応の分析
Types of Reactions
N-ribosylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nicotinamide riboside mononucleotide.
Reduction: It can be reduced to form dihydronicotinamide riboside.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products Formed
科学的研究の応用
N-ribosylnicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of NAD+ and its derivatives.
Biology: It plays a crucial role in cellular metabolism and energy production.
Medicine: It is being studied for its potential therapeutic effects in treating metabolic disorders, neurodegenerative diseases, and age-related conditions.
Industry: It is used in the production of dietary supplements and functional foods aimed at enhancing cellular health and longevity
作用機序
N-ribosylnicotinamide exerts its effects by increasing the levels of NAD+ in cells. NAD+ is essential for various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. It also plays a role in DNA repair, gene expression, and cellular signaling. The molecular targets of N-ribosylnicotinamide include sirtuins, a family of proteins involved in regulating cellular health and longevity .
類似化合物との比較
Similar Compounds
Nicotinamide: Another form of vitamin B3, but less efficient in increasing NAD+ levels compared to N-ribosylnicotinamide.
Nicotinic Acid: Also a form of vitamin B3, but can cause flushing as a side effect.
Nicotinamide Mononucleotide: A direct precursor to NAD+, similar to N-ribosylnicotinamide but with different metabolic pathways.
Uniqueness
N-ribosylnicotinamide is unique due to its high bioavailability and efficiency in increasing NAD+ levels. It is also well-tolerated with minimal side effects, making it a promising candidate for therapeutic applications .
特性
分子式 |
C11H14N2O5 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC名 |
N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O5/c14-5-7-8(15)9(16)11(18-7)13-10(17)6-2-1-3-12-4-6/h1-4,7-9,11,14-16H,5H2,(H,13,17) |
InChIキー |
GSICVYYZYDCOFM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)NC2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,5-Diazabicyclo[2.2.1]heptane, (1R)-](/img/structure/B14055211.png)










